molecular formula C9H17N3O B156344 5-Heptyl-1,3,4-oxadiazol-2-amine CAS No. 1617-92-1

5-Heptyl-1,3,4-oxadiazol-2-amine

Cat. No. B156344
CAS RN: 1617-92-1
M. Wt: 183.25 g/mol
InChI Key: HVCJQPHATQRPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Heptyl-1,3,4-oxadiazol-2-amine, also known as HDOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDOA belongs to the class of oxadiazole derivatives, which have been widely studied for their biological activities.

Mechanism Of Action

The mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

5-Heptyl-1,3,4-oxadiazol-2-amine has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Heptyl-1,3,4-oxadiazol-2-amine can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Heptyl-1,3,4-oxadiazol-2-amine is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of 5-Heptyl-1,3,4-oxadiazol-2-amine is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for the study of 5-Heptyl-1,3,4-oxadiazol-2-amine. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 5-Heptyl-1,3,4-oxadiazol-2-amine. Another potential direction is the study of the liquid crystal properties of 5-Heptyl-1,3,4-oxadiazol-2-amine for the development of new materials for electronic devices. Further studies are also needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.
Conclusion:
In conclusion, 5-Heptyl-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. 5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in medicine and materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics, antifungal agents, and materials for electronic devices. Further studies are needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. The reaction proceeds through a multistep process that involves the formation of intermediate compounds. The final product is obtained through purification and isolation techniques. The yield of 5-Heptyl-1,3,4-oxadiazol-2-amine is reported to be around 70%.

Scientific Research Applications

5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-Heptyl-1,3,4-oxadiazol-2-amine is in the field of medicine. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
In addition to its medical applications, 5-Heptyl-1,3,4-oxadiazol-2-amine has also been studied for its potential use in the field of materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit liquid crystal properties, which can be useful in the development of new materials for electronic devices.

properties

CAS RN

1617-92-1

Product Name

5-Heptyl-1,3,4-oxadiazol-2-amine

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

5-heptyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H17N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12)

InChI Key

HVCJQPHATQRPMW-UHFFFAOYSA-N

SMILES

CCCCCCCC1=NN=C(O1)N

Canonical SMILES

CCCCCCCC1=NN=C(O1)N

synonyms

5-Heptyl-[1,3,4]oxadiazol-2-ylamine

Origin of Product

United States

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